Fluoresceinamine Maleic Acid Monoamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO8/c26-13-2-5-17-19(10-13)32-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(31)33-24)25-21(28)7-8-22(29)30/h1-11,26-27H,(H,25,28)(H,29,30)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSPCTIVGNRMCN-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=C\C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446268 | |
| Record name | Fluoresceinamine Maleic Acid Monoamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75900-74-2 | |
| Record name | Fluoresceinamine Maleic Acid Monoamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Fluoresceinamine Maleic Acid Monoamide
Established Synthetic Pathways for Fluoresceinamine Maleic Acid Monoamide
The primary route for synthesizing this compound involves the reaction of fluoresceinamine with either maleic anhydride (B1165640) or maleic acid. scbt.commdpi.comqiboch.com
Reaction Mechanisms from Fluoresceinamine and Maleic Anhydride/Acid Precursors
The synthesis of this compound proceeds through a nucleophilic acyl substitution reaction. The amine group of fluoresceinamine acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, resulting in the monoamide product which contains a carboxylic acid group. This reaction is analogous to the general reaction between amines and maleic anhydride, which forms a diacid intermediate that can then undergo further reactions. zbaqchem.com
When maleic acid is used as a precursor, the reaction typically requires a coupling agent, such as a carbodiimide, to activate the carboxylic acid group for nucleophilic attack by the amine. mdpi.com The reaction of maleic anhydride with water is a hydrolysis reaction that yields maleic acid. qiboch.com This reaction is exothermic and reversible, though the forward reaction is favored. qiboch.com
The fundamental fluorescein (B123965) structure itself is synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and resorcinol, often catalyzed by a Lewis acid like zinc chloride. stackexchange.comyoutube.com
Optimization of Reaction Conditions for Enhanced Purity and Yield
To achieve high purity and yield of this compound, careful control of reaction conditions is essential. Key parameters to optimize include:
Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and products. Anhydrous solvents are often preferred to prevent hydrolysis of the maleic anhydride precursor.
Temperature: The reaction is typically carried out at a controlled temperature to balance the rate of reaction with the potential for side reactions or degradation of the product.
Stoichiometry: Precise control of the molar ratios of fluoresceinamine and maleic anhydride/acid is crucial to maximize the formation of the desired monoamide and minimize the formation of diamide (B1670390) or unreacted starting materials.
pH: For reactions involving maleic acid and a coupling agent, maintaining an optimal pH is necessary for efficient amide bond formation.
Advanced Synthetic Strategies for this compound Derivatives
Building upon the core structure of this compound, advanced synthetic strategies are employed to create a diverse range of fluorescent probes with tailored functionalities.
Functional Group Transformations and Reactivity Profiling (e.g., Oxidation, Reduction, Substitution)
The this compound molecule possesses several reactive sites that can be targeted for further chemical modification. The carboxylic acid group can be converted to other functional groups, such as esters or amides, through standard coupling reactions. nih.gov The aromatic rings of the fluorescein core can undergo electrophilic substitution reactions, allowing for the introduction of various substituents to modulate the photophysical properties of the fluorophore.
The double bond within the maleic acid moiety is susceptible to reactions such as Michael addition and reduction. researchgate.net These transformations can be used to introduce new functionalities or to alter the chemical stability and reactivity of the molecule.
Synthesis of Maleimide-Bearing Fluorescent Analogues for Bioconjugation
A significant application of this compound chemistry is the synthesis of maleimide-bearing fluorescent analogues. rsc.org Maleimides are highly reactive towards thiol groups, making them excellent tools for the specific labeling of cysteine residues in proteins and peptides. researchgate.netaxispharm.com
The synthesis of these analogues typically involves the cyclization of the maleic acid monoamide to form the maleimide (B117702) ring. This is often achieved by dehydration, using reagents such as acetic anhydride or a carbodiimide. The resulting fluorescein maleimide can then be used to covalently attach the fluorescent label to biomolecules. thermofisher.comacs.org The reaction between a maleimide and a thiol is a Michael addition, which forms a stable thioether bond. axispharm.com This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5. axispharm.comthermofisher.com
The development of next-generation maleimides aims to improve the stability of the resulting bioconjugate linkage. researchgate.net Furthermore, the fluorescence properties of maleimide dyes can be tuned by altering the substituents on the maleimide ring, leading to a range of emission colors. rsc.org
Purification and Isolation Techniques in this compound Synthesis
After synthesis, purification of this compound and its derivatives is critical to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include:
Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are widely used to separate the desired product based on its polarity and affinity for the stationary phase. thermofisher.com
Recrystallization: This technique is effective for purifying solid compounds by dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to crystallize as it cools, leaving impurities in the solution.
Desalting/Dialysis: For bioconjugates, desalting columns or dialysis can be used to remove excess, unreacted fluorescent dye and other small molecule impurities. thermofisher.com
The purity of the final product is often assessed by analytical techniques such as HPLC and mass spectrometry.
Chromatographic Separation Methodologies
Chromatographic techniques are paramount in the purification of this compound from reaction mixtures, effectively separating the desired product from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a powerful tool for the purification of fluorescein derivatives. A typical RP-HPLC method would involve a C18 column and a mobile phase gradient. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) can be employed. The gradient would typically involve increasing the proportion of the organic solvent (acetonitrile) over time to elute compounds of increasing hydrophobicity. The separation is monitored using a UV-Vis or fluorescence detector, with fluorescein derivatives exhibiting strong absorbance and fluorescence at specific wavelengths.
A study on the purification of fluorescein derivatives utilized a mobile phase of methanol (B129727) and ammonium acetate buffer with a µBondapak C18 reverse-phase column. bohrium.com Another method for analyzing fluorescein sodium employed a mobile phase of acetonitrile, water, and phosphoric acid. smolecule.com For preparative separations, this method is scalable. smolecule.com
Column Chromatography:
Silica (B1680970) gel column chromatography is a widely used and cost-effective method for the purification of organic compounds, including fluorescein derivatives. The choice of eluent is critical for achieving good separation. A solvent system with a polarity that allows for differential migration of the components of the mixture down the column is selected. For fluorescein derivatives, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is often used. The polarity of the eluent can be gradually increased during the separation to elute compounds with higher polarity. For example, a purification of a fluorescein derivative was achieved using a silica gel column with a linear gradient of chloroform/methanol/acetic acid. raineslab.com
Recrystallization and Precipitation Techniques
Recrystallization:
Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
For fluorescein and its derivatives, various solvent systems have been explored. An ethanol (B145695)/water mixture has been suggested for the recrystallization of fluorescein. biosynth.com The compound is dissolved in a minimal amount of hot ethanol, and then water is added until precipitation begins. Cooling the mixture then allows for the formation of crystals. biosynth.com Other potential solvent systems for the recrystallization of fluorescein-based compounds include chloroform, acetonitrile, or a petroleum ether/ethyl acetate mixture. biosynth.com The choice of solvent is often empirical and may require screening of several solvent systems to find the optimal conditions for high purity and yield. For compounds with acidic or basic functionalities, crystallization of the corresponding salt can also be an effective purification strategy. rochester.edu
Precipitation:
Precipitation is another technique used to isolate and purify compounds from a solution. This can be achieved by changing the solvent composition to decrease the solubility of the desired compound or by adding a substance that induces precipitation.
In the context of purifying fluorescent dyes and their intermediates, precipitation can be a useful step to remove highly soluble impurities. For instance, after a reaction, the crude product can be precipitated by adding a solvent in which it is insoluble while the impurities remain dissolved. Ammonium sulfate (B86663) precipitation is a common method for the fractional precipitation of proteins, which can also be adapted for other large molecules by exploiting differences in their hydrophobicity. sigmaaldrich.cn For smaller organic molecules like this compound, precipitation is often induced by adding a non-solvent to the reaction mixture or a solution of the crude product. The choice of the precipitating solvent is critical to ensure selective precipitation of the target compound.
Molecular Interactions and Mechanistic Studies of Fluoresceinamine Maleic Acid Monoamide
Investigations into Molecular Recognition and Binding Mechanisms
The utility of fluorescein (B123965) derivatives in biological studies hinges on their ability to interact with and report on their molecular environment. Understanding the specifics of these interactions is crucial for the design of effective probes and sensors.
Interactions of Fluoresceinamine Maleic Acid Monoamide with Biomolecules (e.g., Proteins, Nucleic Acids)
Fluorescein and its derivatives are commonly employed to label macromolecules like proteins and nucleic acids. rsc.org The interaction between these dyes and biomolecules can significantly influence the dye's fluorescent properties. For instance, the reactivity of the α-amino groups of basic proteins with fluorescamine (B152294), a related compound, is substantially diminished when these proteins form salt linkages with the phosphate (B84403) groups of DNA. nih.gov This observation has led to the development of assays for determining the binding parameters of protein-DNA interactions. nih.gov
Protamines, when labeled with fluorescamine before binding to DNA, serve as effective probes for monitoring the formation and characteristics of DNA-protein complexes. nih.gov In the context of nucleic acids, the fluorescence of a fluorescein label is highly dependent on its immediate chemical environment, with nucleobase-specific quenching being a significant factor. rsc.org This quenching is often mediated by photoinduced electron transfer, with guanine (B1146940) being a primary contributor due to its high oxidizability. rsc.org The proximity of guanine residues to the fluorescein moiety can lead to a significant decrease in fluorescence intensity. rsc.org
| Biomolecule | Type of Interaction | Effect on Fluoresceinamine Derivative | Reference |
| Basic Proteins | Salt linkages with DNA phosphate groups | Reduced reactivity of α-amino groups | nih.gov |
| DNA | Photoinduced electron transfer with nucleobases (especially guanine) | Quenching of fluorescence | rsc.org |
Ligand-Receptor Binding Dynamics and Interaction Selectivity
The binding of fluorescein derivatives is not uniform across all potential sites on a biomolecule. The sequence of nucleobases in DNA, for example, dictates the extent of fluorescence quenching. rsc.org For single-stranded DNA labeled at either the 3' or 5' end, a terminal thymine (B56734) (T) results in the highest fluorescence signal, followed by adenine (B156593) (A) and cytosine (C), with guanine (G) causing the most significant quenching. rsc.org In double-stranded DNA, the terminal base pair plays a crucial role, with a G-C pair having a strong influence on the fluorescence emission depending on which nucleotide the dye is attached to. rsc.org
This sequence-dependent fluorescence modulation can be harnessed as a tool for proximity detection. rsc.org However, it also introduces potential biases when quantifying labeled nucleic acids based on fluorescence intensity alone. rsc.org The interaction is not solely governed by the redox potential of the DNA bases, suggesting the involvement of additional mechanisms in modulating fluorescein intensity. rsc.org
Elucidation of Fluorescence Quenching and Enhancement Mechanisms
The fluorescence of fluoresceinamine derivatives is a dynamic process influenced by both internal molecular features and the surrounding environment.
Intramolecular Quenching Phenomena in Fluoresceinamine Derivatives
Fluoresceinamine itself exhibits a significantly quenched fluorescence, with a quantum yield of only 0.015. researchgate.net This self-quenching is attributed to the electron lone pair on the amine group, which is available for electron transfer. researchgate.netacs.org When this lone pair is made unavailable, for instance, through conversion of the amine to an amide, the fluorescence is regenerated. researchgate.net This demonstrates that electron density can act as a switch to control the fluorescence of the molecule. researchgate.netacs.org
A secondary quenching mechanism can be introduced in derivatives formed by reacting fluoresceinamine with nitrobenzoyl chlorides. researchgate.net In these cases, the position of the nitro group influences the degree of quenching. researchgate.net These findings highlight the potential for systematically studying quenching mechanisms and their dependence on distance and spatial arrangement by utilizing different quenching processes within the same molecular framework. researchgate.net
Environmental Modulators of Fluorescence Intensity (e.g., Solvent, Concentration, Quenchers)
The fluorescence of fluorescein derivatives is sensitive to various environmental factors. The solvent environment plays a critical role. For instance, fluorescein exists as a fluorescent xanthen-3-one tautomer in non-acidic aqueous solutions, while in acidic pH or non-aqueous solvents, it adopts a non-fluorescent lactone form. acs.org
Concentration can also affect fluorescence. At higher concentrations, quenching can occur in a dose-dependent manner. nih.gov For example, the presence of the coupling agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) leads to faster and greater quenching of 5-fluoresceinamine (5-FAM) at higher concentrations. nih.gov
External quenchers can significantly reduce fluorescence intensity. As mentioned earlier, guanine in nucleic acids acts as a quencher. rsc.org Interestingly, the quenching effect can sometimes be reversed. For example, complexation of fluoresceinamine with the cationic surfactant cetyltrimethylammonium bromide can regenerate its fluorescence. researchgate.netacs.org
| Environmental Factor | Effect on Fluorescence | Mechanism/Observation | Reference |
| Solvent (Acidity) | Non-fluorescent in acidic or non-aqueous solvents | Formation of non-fluorescent lactone tautomer | acs.org |
| Concentration | Quenching increases with concentration | Dose-dependent quenching observed with agents like DMTMM | nih.gov |
| External Quenchers (e.g., Guanine) | Decreased fluorescence | Photoinduced electron transfer | rsc.org |
| Surfactants (e.g., Cetyltrimethylammonium bromide) | Regeneration of fluorescence | Complexation with the fluoresceinamine | researchgate.netacs.org |
pH-Responsive Luminescence and Prototropic Equilibria of this compound
The fluorescence of fluorescein and its derivatives is notably responsive to changes in pH. mdpi.com This property is linked to the different ionic forms the molecule can adopt, each with distinct absorption and emission characteristics. mdpi.com
Fluorescein itself exhibits a pH-dependent equilibrium, with the dianionic form being the most fluorescent. mdpi.com Below a pKa of about 6.4, the monoanionic form predominates, showing a blue-shifted absorption and a significant decrease in fluorescence. mdpi.com At even lower pH values, the neutral and cationic forms are non-fluorescent when excited at 490 nm. mdpi.com
The prototropic equilibria of fluorescein derivatives can be influenced by the surrounding medium. nih.gov Studies on fluorescein fluoro derivatives have shown that the pKa values, which describe the stepwise ionization of the molecule, change when moving from water to other solvent systems like aqueous ethanol (B145695) or microemulsions. nih.gov A significant shift in the tautomeric equilibria of the neutral form (H₂R) towards the colorless lactone is observed when moving from water to aqueous ethanol or organized solutions. nih.gov
The specific structure of the fluorescein derivative also plays a role in its pH-dependent behavior. For instance, while the monoanions of some tetra- and hexa-fluorofluorescein derivatives exist primarily as a tautomer with an ionized carboxylic group and a nonionized hydroxy group, other derivatives like 2,4,5,7-tetrafluorofluorescein show a prevalence of a different tautomer. nih.gov This highlights the intricate interplay between molecular structure, solvent environment, and the resulting pH-responsive luminescence.
| pH Range | Predominant Ionic Form of Fluorescein | Fluorescence Characteristics | Reference |
| Neutral | Dianion | Most fluorescent | mdpi.com |
| Below pKa ~6.4 | Monoanion | Decreased fluorescence, blue-shifted absorption | mdpi.com |
| Low pH | Neutral and Cationic | Non-fluorescent at 490 nm excitation | mdpi.com |
Comprehensive Search Reveals No Specific Computational or Theoretical Studies on this compound
The performed searches aimed to uncover detailed findings on the electronic structures, spectroscopic properties, and solvent behavior of this compound, as well as predictive models of its interactions with other molecules. However, the search results were limited to basic chemical information from commercial suppliers and databases, such as CAS numbers and molecular formulas. medchemexpress.comepa.govmybiosource.comglpbio.combiosynth.comchemicalbook.com
While related research on similar structures, such as fluorescein derivatives and maleimide (B117702) compounds, does exist, the strict focus on "this compound" as per the user's request means that extrapolating from these related studies would not provide the scientifically accurate and specific information required. For instance, studies on poly(styrene-co-maleic acid)-conjugated 6-aminofluorescein (B15268) concern a much larger macromolecular system and its properties are not directly transferable to the monoamide . mdpi.com
Consequently, due to the absence of specific research and empirical data in the scientific literature for "this compound," it is not possible to generate a detailed and authoritative article on its molecular interactions and mechanistic studies as outlined. The creation of scientifically accurate content for the requested subsections on quantum chemical calculations, molecular dynamics simulations, and predictive modeling is contingent on the existence of such primary research.
This finding highlights a potential area for future research within the field of computational chemistry, as the specific properties of this compound remain to be computationally explored and documented in peer-reviewed literature.
Applications of Fluoresceinamine Maleic Acid Monoamide in Advanced Fluorescent Probe Development
Design Principles for Fluorescent Labeling Reagents Derived from Fluoresceinamine Maleic Acid Monoamide
The design of effective fluorescent probes from this compound hinges on strategic chemical modifications to ensure specific targeting and optimal signal generation. These principles focus on creating a stable linkage to the biomolecule of interest while minimizing background fluorescence to achieve a high signal-to-noise ratio.
Strategies for Covalent Attachment to Target Biomolecules
The maleimide (B117702) group is the key to the covalent attachment of this compound to biomolecules. This functional group exhibits high reactivity and selectivity towards thiol groups, which are present in cysteine residues of proteins. lumiprobe.com
The primary mechanism for this attachment is a Michael addition reaction. researchgate.netmdpi.com In this reaction, the thiol group of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This forms a stable thioether bond, effectively and irreversibly linking the fluorescein (B123965) dye to the protein. lumiprobe.comresearchgate.netnih.gov
This thiol-maleimide reaction is highly efficient under physiological conditions (typically pH 7-7.5), making it ideal for labeling proteins in their native environment. lumiprobe.comnih.gov To ensure the availability of free thiol groups for labeling, it is often necessary to first reduce any disulfide bonds within the protein using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lumiprobe.comnih.gov
While the maleimide-thiol reaction is the most common strategy, the carboxylic acid group on the maleic acid portion of the molecule offers an alternative handle for conjugation. This group can be activated to form an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines found in lysine (B10760008) residues or at the N-terminus of proteins. However, this approach is less specific than thiol-reactive labeling due to the higher abundance of amine groups in proteins.
Here is an interactive data table summarizing the key features of these covalent attachment strategies:
Table 1: Covalent Attachment Strategies
| Feature | Thiol-Reactive Labeling (Maleimide) | Amine-Reactive Labeling (Activated Carboxylic Acid) |
|---|---|---|
| Target Residue | Cysteine | Lysine, N-terminus |
| Reaction Type | Michael Addition | Acylation |
| Bond Formed | Thioether | Amide |
| Specificity | High | Moderate |
| pH Optimum | 7.0 - 7.5 | 7.5 - 8.5 |
Enhancing Signal Specificity and Signal-to-Background Ratio in Probe Design
A crucial aspect of fluorescent probe design is maximizing the signal from the target while minimizing background noise. Several strategies are employed to enhance the signal-to-background ratio of probes derived from this compound.
One common approach involves designing "turn-on" probes, where the fluorescence of the fluorescein core is initially quenched. nih.gov This quenching can be achieved through various mechanisms, such as photoinduced electron transfer (PET). nih.govnih.gov In a PET-based probe, an electron-rich quenching moiety is positioned in close proximity to the fluorescein. Upon excitation, an electron is transferred from the quencher to the fluorescein, preventing it from fluorescing. When the probe binds to its target, a conformational change can occur, increasing the distance between the quencher and the fluorophore and restoring fluorescence. nih.gov
Another strategy involves intramolecular π-π stacking. nih.gov In the unbound state, the probe can adopt a folded conformation where the fluorescein core interacts with another aromatic part of the molecule, leading to fluorescence quenching. Binding to the target protein forces the probe into an extended, unfolded conformation, disrupting the π-π stacking and "turning on" the fluorescence. nih.gov
Furthermore, the specificity of the probe for its target is paramount. By carefully designing the recognition element of the probe, it can be engineered to bind selectively to a particular protein or enzyme, even in the complex environment of a living cell. This minimizes off-target binding and the associated background fluorescence.
Development of Activatable and "Turn-On" Fluorescent Probes
Activatable or "turn-on" fluorescent probes are a class of smart molecules that exhibit a significant increase in fluorescence emission upon interaction with a specific analyte or change in their environment. This property is highly desirable for biological imaging as it provides a high signal-to-background ratio, leading to improved sensitivity and specificity. nih.gov
Mechanism-Based Probe Activation for Specific Biological Targets (e.g., Thiols, Enzymes)
The maleimide group in this compound is a key player in the design of activatable probes, particularly for the detection of thiols. The fluorescence of the fluorescein core can be modulated by its chemical environment. In some designs, the maleimide itself can act as a fluorescence quencher. mdpi.com The Michael addition reaction between the maleimide and a thiol-containing molecule, such as glutathione (B108866) or a cysteine residue on a protein, disrupts the quenching mechanism and leads to a "turn-on" of fluorescence. researchgate.netmdpi.com This reaction is highly specific for thiols, making it an excellent mechanism for detecting these important biological molecules. researchgate.netmdpi.comdntb.gov.ua
Enzyme-activated probes represent another important class of "turn-on" systems. nih.gov In this design, the this compound is modified with a substrate for a specific enzyme. This substrate moiety often acts as a fluorescence quencher. When the probe encounters its target enzyme, the enzyme cleaves the substrate, releasing the quenching group and restoring the fluorescence of the fluorescein core. nih.gov This approach allows for the highly specific detection and imaging of enzyme activity in real-time.
Rational Design for Improved Detection Limits and Dynamic Range
The rational design of fluorescent probes aims to optimize their performance for specific applications. For probes derived from this compound, this involves tuning the electronic properties of the molecule to achieve lower detection limits and a wider dynamic range.
The fluorescence properties of fluorescein derivatives are governed by a process called photoinduced electron transfer (PET). nih.govnih.gov By modifying the chemical structure of the benzoic acid portion of the fluorescein molecule, it is possible to control the efficiency of this PET process. nih.gov This allows for the fine-tuning of the probe's fluorescence quantum yield, which is a measure of its brightness. By rationally designing the probe to have a very low quantum yield in its "off" state and a very high quantum yield in its "on" state, the detection limit can be significantly improved. nih.gov
The dynamic range of a probe refers to the range of analyte concentrations over which it can provide a measurable response. To broaden the dynamic range, probes can be designed to have a linear response to the analyte concentration over several orders of magnitude. This can be achieved by optimizing the binding affinity of the probe for its target and ensuring that the fluorescence turn-on mechanism is efficient and proportional to the amount of target bound.
Here is an interactive data table summarizing the design considerations for activatable probes:
Table 2: Design of Activatable Probes
| Feature | Thiol-Activated Probes | Enzyme-Activated Probes |
|---|---|---|
| Activation Mechanism | Michael Addition with Thiols | Enzymatic Cleavage of a Substrate |
| Quenching Strategy | Maleimide as Quencher, PET | Substrate as Quencher, PET |
| "Turn-On" Event | Thioether Bond Formation | Release of Quenching Group |
| Target | Thiols (e.g., Glutathione, Cysteine) | Specific Enzymes |
Fluorescent Probes for Cellular and Subcellular Research
Fluorescent probes derived from this compound are invaluable tools for studying cellular and subcellular processes. Their ability to be targeted to specific locations within the cell and to report on the presence of specific molecules or enzymatic activities provides researchers with a powerful means to visualize the inner workings of living cells. nih.govnih.gov
These probes can be designed to localize to specific organelles, such as the mitochondria, lysosomes, or the plasma membrane. mdpi.comnih.govnih.gov This is typically achieved by attaching a targeting moiety to the this compound core. For example, a lipophilic cation can be used to direct the probe to the mitochondria, which have a negative membrane potential. mdpi.com
Once localized, these probes can be used to study a wide range of cellular events. For instance, a thiol-reactive probe can be used to monitor changes in the cellular redox state by detecting fluctuations in the levels of glutathione. nih.gov An enzyme-activated probe can be used to map the activity of a specific enzyme within different cellular compartments. nih.gov
The use of these probes in conjunction with advanced microscopy techniques, such as confocal microscopy and fluorescence lifetime imaging microscopy (FLIM), allows for high-resolution imaging of cellular structures and dynamics. nih.gov This provides unprecedented insights into the complex and dynamic processes that occur within living cells.
Visualization and Tracking of Labeled Biomolecules within Cellular Compartments
Fluorescent probes derived from this compound are instrumental in the labeling, visualization, and tracking of specific biomolecules within the intricate environment of a living cell. By attaching this fluorescent tag to proteins, nucleic acids, or other molecules of interest, researchers can monitor their localization, movement, and interactions in real-time.
For instance, a probe synthesized from this compound can be designed to bind to a specific protein. Once introduced into cells, the fluorescence of the probe allows for the precise tracking of that protein as it moves between different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This capability is essential for understanding the dynamic processes that govern cellular function. These fluorescent labels are categorized as staining reagents for research purposes. mybiosource.com
Biosensing Applications of this compound Conjugates
The versatility of this compound extends to the field of biosensing, where its conjugates are engineered to detect and quantify specific molecules or activities. These biosensors typically operate on a "turn-on" or "turn-off" fluorescence mechanism, where the signal changes upon interaction with the target analyte.
Detection of Specific Chemical and Biochemical Analytes
Conjugates of this compound can be designed as highly sensitive and selective biosensors for a variety of chemical and biochemical analytes. The core principle involves modifying the fluorescein structure so that its fluorescence is initially quenched. Upon binding to the target analyte, a conformational or chemical change occurs, restoring the fluorescence and providing a measurable signal.
These types of probes are valuable for detecting ions, reactive oxygen species, or specific metabolites within biological samples. The development of such tools allows for the quantification of analytes that play critical roles in cellular signaling and metabolic pathways.
Assays for Biomolecular Interactions and Enzymatic Activity
This compound derivatives are also pivotal in the development of assays to study biomolecular interactions and measure enzyme activity. For example, a probe can be designed to fluoresce only when bound to a specific protein, enabling the study of protein-protein interactions or the binding of a ligand to its receptor.
In the context of enzymatic assays, a substrate can be labeled with a derivative of this compound in such a way that the fluorescence is quenched. When an enzyme cleaves the substrate, the fluorescent portion is released, leading to a detectable increase in signal that is proportional to the enzyme's activity. Fluorometric assays of this nature are prized for their high sensitivity, specificity, and suitability for high-throughput screening. mdpi.com This approach is particularly useful for enzymes like hydrolases, where the cleavage of an amide or ester bond can be linked to fluorescence unquenching. mdpi.comnih.gov
Integration of Fluoresceinamine Maleic Acid Monoamide into Materials Science and Polymer Chemistry
Synthesis and Characterization of Fluorescent Polymers Incorporating Fluoresceinamine Maleic Acid Monoamide
The incorporation of this compound into polymer chains is a key strategy for creating intrinsically fluorescent polymers. These materials are of great interest for applications such as sensors, imaging agents, and light-emitting devices. The synthesis and characterization of these polymers involve specific polymerization techniques and methods to tailor their optical properties.
The synthesis of fluorescent polymers using this compound often involves the reaction of the amine group of a fluorescein (B123965) derivative with the anhydride (B1165640) group of maleic anhydride within a polymer chain. A common approach is to first synthesize a copolymer containing maleic anhydride units and then react it with an aminofluorescein.
For instance, poly(styrene-co-maleic acid) (SMA) can be conjugated with 6-aminofluorescein (B15268). mdpi.comnih.gov This process typically involves two main steps:
Hydrolysis of Maleic Anhydride : The maleic anhydride residues in the SMA polymer are hydrolyzed to form maleic acid groups. mdpi.comnih.gov This is often achieved by treating the polymer with a base like sodium hydroxide. mdpi.comnih.gov
Conjugation with Aminofluorescein : The carboxyl groups of the maleic acid residues are then coupled with the amino group of 6-aminofluorescein. mdpi.comnih.gov This reaction is often facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). nih.gov
Another strategy involves the polymerization of maleimide-based monomers. Anionic polymerization of maleimide (B117702), for example, can produce polymaleimides with tunable, full-color emission. nih.gov While not directly using pre-synthesized this compound, this highlights the versatility of the maleimide and maleic acid structures in creating fluorescent polymers. The properties of the resulting polymers can be controlled by the polymerization conditions. nih.gov
Researchers have also explored polymerization-induced self-assembly (PISA) using maleimide-based fluorophores. aston.ac.uk This technique allows for the in-situ formation of fluorescent nanoparticles with various morphologies. aston.ac.uk
Table 1: Polymerization Strategies for Fluorescent Polymers
| Polymerization Strategy | Description | Key Reactants | Example Application |
| Post-polymerization Modification | A pre-formed polymer is chemically modified to attach the fluorescent dye. | Poly(styrene-co-maleic anhydride), Aminofluorescein, EDAC | Micellar fluorescent probes for tumor imaging. mdpi.comnih.gov |
| Anionic Polymerization | Polymerization of maleimide monomers initiated by a mild Lewis base. | Maleimide, Triethylamine (TEA) | Production of polymaleimides with tunable fluorescence. nih.gov |
| Polymerization-Induced Self-Assembly (PISA) | Chain extension of a solvophilic macromolecule with monomers that form a solvophobic polymer, driving self-assembly into fluorescent nanoparticles. | Maleimide-based fluorophore, Monomers for core and corona | Fluorescent nanostructures for cell imaging. aston.ac.uk |
The functionalization of polymer backbones is a critical step in fine-tuning the optical properties of the resulting fluorescent materials. By strategically incorporating this compound and other functional groups, researchers can control the fluorescence emission, quantum yield, and environmental sensitivity of the polymers.
The synthesis of polymers with fluorescein units directly in the backbone can be achieved by reacting bis(2,4-dihydroxyphenyl)alkanes with phthalic anhydride. rsc.org This method creates the fluorescein structure and the polymer chain simultaneously, ensuring the optical characteristics of the parent dye are maintained. rsc.org
In the case of poly(styrene-co-maleic acid)-aminofluorescein (SMA-AF) conjugates, the loading percentage of the aminofluorescein dye on the polymer backbone directly influences the fluorescence intensity. nih.gov The properties of these conjugates, such as their absorption and emission spectra, can be characterized using UV/vis and fluorescence spectroscopy. nih.gov
Furthermore, the environment surrounding the fluorophore plays a significant role in its optical properties. For example, the fluorescence of some poly(amidoamine) (PAMAM) dendrimers can be altered by changing the solvent. researchgate.net This solvatochromic behavior can be exploited to create sensors that respond to changes in their environment.
Fabrication of Fluorescent Biomaterials
The biocompatibility and fluorescence of materials derived from or incorporating this compound make them highly suitable for biomedical applications. These materials are often designed to be biodegradable and have low toxicity.
Citrate-based fluorescent materials are a class of biocompatible and biodegradable materials that have gained significant attention. westlake.edu.cnnih.gov These materials can be synthesized through a one-pot reaction, often involving citric acid and an amine-containing molecule. westlake.edu.cn The reaction of citric acid with a primary amine can lead to the formation of fluorescent chromophores. westlake.edu.cn
The synthesis of biodegradable photoluminescent polymers (BPLPs) can be achieved by reacting citric acid, a diol such as 1,8-octanediol, and a primary amine or amino acid. westlake.edu.cn The resulting polymers exhibit fluorescence that can be tailored by the choice of the amine component. westlake.edu.cn
Table 2: Synthesis of Citrate-Based Fluorescent Polymers
| Reactants | Reaction Conditions | Resulting Product | Key Properties |
| Citric acid, 1,8-octanediol, L-cysteine | 140 °C under nitrogen flow | Biodegradable Photoluminescent Polymer (BPLP-Cys) | Strong fluorescence, photostable. westlake.edu.cn |
| Purified CA-Cys, 1,8-octanediol | Reaction to form polymer | BPLP-TPA | Identical photoluminescent properties to BPLP-Cys. westlake.edu.cn |
| Citric acid, Alanine | Reaction to form polymer | CA-Ala | Forms a BPLP-DPR with similar photoluminescent properties to the parent dye. westlake.edu.cn |
Colloidal nanoparticles are widely used in biomedical research for applications such as bioimaging and drug delivery. nih.govresearchgate.netnih.gov Surface modification is a key step to ensure their stability in biological fluids and to introduce specific functionalities. nih.gov
One common strategy is to coat inorganic nanoparticles with a shell of a different material, such as silica (B1680970), to improve their stability and provide a surface for further functionalization. mdpi.com For example, magnetite nanoparticles can be coated with a silica shell, which can then be functionalized with a fluorophore like fluorescein isothiocyanate (FITC). mdpi.com
Another approach involves ligand exchange, where the original stabilizing ligands on the nanoparticle surface are replaced with new ligands that confer desired properties, such as hydrophilicity or biocompatibility. researchgate.net The surface of nanoparticles can also be modified with polymers like polyethylene (B3416737) glycol (PEG) to prevent aggregation and reduce non-specific protein adsorption. nih.gov
The modification of nanoparticle surfaces can be achieved through various methods, including the deposition of additional coating layers or the chemical modification of existing ligands. researchgate.net For instance, biomimetic polymerization of dopamine (B1211576) derivatives can be used to create multifunctional coatings on nanoparticles. nih.gov
Macromolecular Fluorescent Probes for Biological Research
Macromolecular fluorescent probes, which are polymers or large molecules conjugated with fluorescent dyes, are powerful tools in biological research. mdpi.comrsc.org They offer advantages such as improved stability and the ability to be targeted to specific biological sites.
Poly(styrene-co-maleic acid) (SMA) conjugated with 6-aminofluorescein (SMA-AF) is an example of a macromolecular fluorescent probe. mdpi.comnih.gov These conjugates can self-assemble into micelles in aqueous solutions, forming nanosized particles that can be used for in vivo imaging. mdpi.comnih.gov The enhanced permeability and retention (EPR) effect allows these nanoparticles to accumulate selectively in tumor tissues, making them promising for microtumor detection. nih.gov
The synthesis of these probes involves the covalent attachment of the fluorescent dye to the polymer backbone, which prevents leakage of the dye and ensures the stability of the probe. nih.gov The choice of the polymer and the linker used to attach the dye can be tailored to optimize the properties of the probe for specific applications.
Self-Assembly and Micelle Formation of Polymer-Dye Conjugates
The conjugation of fluorescein derivatives, such as aminofluoresceins, with polymers containing maleic acid residues is a key strategy for creating advanced functional materials. A prominent example involves the use of styrene-co-maleic acid (SMA) copolymers as a platform for conjugation with fluorescent dyes like 6-aminofluorescein (AF). nih.govmdpi.com This process results in the formation of an amide linkage between the amino group of the fluorescein molecule and the carboxylic group of the maleic acid unit within the polymer chain. nih.gov
A significant characteristic of these polymer-dye conjugates, such as SMA-AF, is their capacity for spontaneous self-assembly in aqueous environments. nih.govmdpi.comnih.gov Through non-covalent, hydrophobic interactions, these conjugates organize themselves into nanosized micelles. mdpi.com This self-assembly is a critical feature, transforming the individual polymer chains into larger, supramolecular structures. The critical micellar concentration (CMC) for these specific polymer-dye conjugates has been identified at approximately 0.25 mg/mL. mdpi.com Above this concentration, the conjugates predominantly exist as macromolecular micelles, which influences their behavior in solution. mdpi.com
Detailed characterization using dynamic light scattering (DLS) and gel chromatography has provided specific data on the physical properties of these self-assembled structures. nih.govmdpi.comnih.gov
| Polymer-Dye Conjugate | Mean Particle Size (DLS) | Apparent Molecular Weight (Gel Chromatography) |
|---|---|---|
| SMA-AF (Styrene-co-maleic acid-6-aminofluorescein) | 135.3 nm nih.govmdpi.comnih.gov | 49.3 kDa nih.govmdpi.comnih.gov |
| SMA-Rho (Styrene-co-maleic acid-Rhodamine) | 190.9 nm nih.govmdpi.comnih.gov | 28.7 kDa nih.govmdpi.comnih.gov |
These findings demonstrate that by covalently linking a fluorescein derivative to a maleic acid-containing polymer, the resulting conjugate gains the ability to form well-defined micellar structures in water. nih.govmdpi.com
Polymer-Enhanced Fluorescence Performance and Stability
The integration of fluorescein derivatives into polymer backbones, such as the styrene-co-maleic acid (SMA) copolymer, not only facilitates self-assembly but also significantly enhances the dye's performance and stability, particularly in biological environments. nih.govmdpi.com Research on SMA-6-aminofluorescein (SMA-AF) conjugates has shown a marked improvement in fluorescence detection in vivo compared to the free, unconjugated dye. mdpi.com
This enhancement is largely attributed to the macromolecular nature of the polymer-dye conjugate micelles. mdpi.com The formation of these micelles leads to a prolonged circulation time in the bloodstream. mdpi.com In studies involving mice with solid tumors, the SMA-AF conjugates demonstrated selective accumulation in tumor tissues. mdpi.comnih.gov This phenomenon is linked to the Enhanced Permeability and Retention (EPR) effect, where macromolecules preferentially accumulate in tumor tissues due to their unique vasculature. nih.govmdpi.com
The practical outcome of this polymer-enhanced performance is a dramatic improvement in fluorescence imaging. A preliminary in vivo imaging study revealed that 24 hours after intravenous injection, an intense fluorescence signal was detected in the tumors of mice treated with the SMA-AF conjugate. mdpi.com In stark contrast, no apparent fluorescence was detectable from the free aminofluorescein dye at the same time point. mdpi.com This indicates that conjugation to the polymer provides substantial stability to the dye within the biological system, preventing its rapid clearance and enabling its function as a stable, long-term imaging probe. mdpi.com
| Compound | Fluorescence in Tumor (24h post-injection) | Primary Advantage |
|---|---|---|
| Free 6-aminofluorescein (AF) | No apparent fluorescence detected mdpi.com | N/A (Rapid clearance) |
| SMA-AF Conjugate | Intense fluorescence detected mdpi.com | Selective tumor accumulation and prolonged signal stability mdpi.com |
These results underscore the advanced potential of using polymer-dye conjugates, such as those derived from this compound, as macromolecular fluorescent probes for diagnostic applications like tumor imaging. nih.govmdpi.comnih.gov
Advanced Analytical and Spectroscopic Methodologies in Fluoresceinamine Maleic Acid Monoamide Research
High-Resolution Fluorescence Spectroscopy Techniques
Fluorescence spectroscopy is a cornerstone in the analysis of Fluoresceinamine Maleic Acid Monoamide, leveraging the inherent, intense fluorescence of its core xanthene structure.
Time-resolved fluorescence spectroscopy provides profound insights into the molecular environment and dynamic processes that occur in the nanosecond timescale following photoexcitation. For fluorescein (B123965) derivatives, the excited-state dynamics are complex and can be influenced by factors such as solvent, pH, and molecular structure. nih.gov Techniques like Time-Correlated Single-Photon Counting (TCSPC) are employed to measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. rsc.org
The fluorescence lifetime of fluorescein itself is typically in the range of 3-4 nanoseconds (ns). nih.gov However, modifications to the fluorescein structure, such as the addition of the maleic acid monoamide group, can alter these dynamics. Research on related fluorescein derivatives demonstrates that excited-state proton transfer (ESPT) reactions can occur, particularly in the presence of proton donor-acceptor buffers, which can interconvert different ionic forms (e.g., monoanion and dianion) of the fluorophore. researchgate.net Studying the decay kinetics at different emission wavelengths can reveal the presence of multiple excited-state species and the rates of their interconversion. These studies are crucial for understanding how the local environment affects the fluorescence signal of this compound when used as a probe. sciencedaily.com
Table 1: Representative Fluorescence Lifetime Data for Fluorescein Derivatives
| Compound/Condition | Fluorescence Lifetime (τ) | Technique | Reference |
|---|---|---|---|
| Fluorescein (metabolite in bile duct) | 3.4 ns | FLIM | nih.gov |
| Fluorescein Glucuronide (metabolite in bile duct) | 2.3 ns | FLIM | nih.gov |
| Fluorescein Derivative (DCF-MPYA) | 13.16 µs (long-lived) | TCSPC | rsc.org |
| Fluorescein Derivative (FL) | 23.72 µs (long-lived) | TCSPC | rsc.org |
Note: The long lifetimes for DCF-MPYA and FL are due to Thermally Activated Delayed Fluorescence (TADF), a specific property engineered into those derivatives.
Quantitative analysis of this compound involves measuring its fluorescence intensity under specific conditions to determine its concentration. This is typically performed using a fluorometer or a fluorescence spectrophotometer. solinst.com The relationship between concentration and fluorescence intensity is linear only at very low concentrations. At higher concentrations, this relationship can become non-linear due to inner filter effects.
A key parameter in quantitative fluorescence is the fluorescence quantum yield (ΦF), which describes the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of fluorescein is very high (often cited as >0.85 in basic aqueous solution), making it a bright fluorophore. rsc.org The quantum yield of this compound would be determined relative to a standard of known quantum yield, such as fluorescein or Rhodamine 6G. rsc.org
Data analysis involves correcting raw fluorescence spectra for instrumental factors and background signals. For sensor applications, data is often presented as a ratio of fluorescence intensities at two different wavelengths or as a change in intensity upon binding to an analyte. researchgate.netnih.gov This ratiometric approach can correct for variations in probe concentration, excitation light intensity, and detection efficiency. researchgate.net
Advanced Microscopy Techniques for Spatially Resolved Imaging
The utility of this compound as a fluorescent label is fully realized through advanced microscopy techniques that allow for its visualization within complex systems, such as cells and tissues. nih.govnih.gov
Confocal Fluorescence Microscopy: This technique provides high-resolution optical images with the ability to reject out-of-focus light, enabling the creation of sharp, three-dimensional reconstructions of a sample. By labeling a target molecule with this compound, its subcellular localization can be precisely determined. semanticscholar.org
Multiphoton Microscopy: This method uses near-infrared (nIR) excitation light, which offers deeper tissue penetration and reduced phototoxicity compared to the visible light used in conventional confocal microscopy. nih.gov It is particularly advantageous for intravital imaging (imaging living animals). nih.govamanote.com
Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM is a powerful imaging technique that creates an image based on the fluorescence lifetime at each pixel, rather than just the intensity. nih.govnih.gov Since the fluorescence lifetime of a probe can change in response to its local environment (e.g., ion concentration, pH, protein binding), FLIM can provide functional information beyond just localization. For example, FLIM has been used to distinguish between fluorescein and its metabolites in vivo. nih.gov
Complementary Analytical Methods for Structural Elucidation and Purity Assessment
While fluorescence methods probe the photophysical properties, other analytical techniques are essential for confirming the chemical identity and purity of this compound.
NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR spectroscopy would provide a detailed map of the proton environments. nih.gov The spectrum would be expected to show distinct signals corresponding to:
Aromatic Protons: Multiple signals in the aromatic region (~6.5-8.0 ppm) arising from the xanthene core of the fluorescein moiety. chemicalbook.com
Vinyl Protons: Two signals in the olefinic region (~6.0-6.5 ppm) from the carbon-carbon double bond of the maleic acid group. hmdb.ca
Amide Proton (N-H): A signal that can vary in position depending on the solvent and concentration, typically appearing downfield.
Comparing the ¹H NMR spectrum of the final product to those of the starting materials (e.g., fluoresceinamine and maleic anhydride) confirms the successful formation of the amide bond. rsc.org Furthermore, ¹³C NMR spectroscopy can be used to identify all unique carbon atoms in the molecule, providing complementary structural information. rsc.orgresearchgate.net
Table 2: Conceptual ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (ppm) | Structural Moiety |
|---|---|---|
| Aromatic Protons | ~6.5 - 8.0 | Fluorescein Core |
| Olefinic Protons | ~6.0 - 6.5 | Maleic Acid |
| Amide Proton | Variable (e.g., >8.0) | Amide Linkage |
| Carboxylic Acid Proton | Variable, often broad (e.g., >10.0) | Maleic Acid |
Note: Actual chemical shifts are dependent on the solvent and specific electronic environment.
Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and confirmation of elemental composition.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This is a soft ionization technique well-suited for analyzing biomolecules and other large organic molecules with minimal fragmentation. bruker.comyoutube.com For this compound, MALDI-TOF MS would be used to confirm the molecular weight of the synthesized compound. researchgate.netresearchgate.net A sample is co-crystallized with a matrix material, which absorbs laser energy and facilitates the ionization and desorption of the intact analyte molecule. ox.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov LC-MS is invaluable for assessing the purity of a this compound sample, separating it from any unreacted starting materials or side products before they enter the mass spectrometer for identification. acs.org It is also a critical tool for studying the metabolism of fluorescein-based compounds. nih.govmassbank.eu
Chromatographic and Electrophoretic Separations (e.g., HPLC, Gel Electrophoresis)
The analysis and purification of this compound and its related compounds, particularly its precursor Fluorescein-5-maleimide, rely heavily on high-resolution separation techniques. High-Performance Liquid Chromatography (HPLC) and Gel Electrophoresis are indispensable tools for monitoring reaction kinetics, assessing purity, and isolating specific products. These methods are crucial for distinguishing between the unreacted maleimide (B117702), the desired thiol-conjugate, and the hydrolyzed monoamide form.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of fluorescein-maleimide (B12279895) reactions and the characterization of their products, including the hydrolyzed monoamide. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The polarity of this compound, which results from the ring-opening hydrolysis of the less polar Fluorescein-5-maleimide, allows for effective separation using reverse-phase (RP-HPLC) methods.
Detailed Research Findings:
Research into the stability of maleimide-thiol conjugates extensively uses RP-HPLC to monitor the rate of hydrolysis. prolynxinc.comresearchgate.net In these studies, the succinimide (B58015) ring of the maleimide reagent or its thiol adduct is susceptible to hydrolysis, forming the corresponding ring-opened monoamide (amic acid). This reaction is readily tracked by HPLC because the hydrolyzed product is more polar and thus has a shorter retention time on a reverse-phase column compared to the parent maleimide compound. acs.org
Studies have shown that the rate of this hydrolysis is significantly influenced by pH and the chemical environment. For instance, basic conditions (pH > 7.5) and the presence of certain intramolecular catalytic groups can accelerate the hydrolysis of the maleimide ring. thermofisher.com This conversion can be monitored quantitatively by integrating the peak areas of the maleimide and its hydrolyzed monoamide product in the HPLC chromatogram over time. acs.org A typical analysis might involve a C18 column and a gradient elution using a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) to ensure good peak shape. sigmaaldrich.com
The separation of fluorinated compounds, such as fluorescein derivatives, can be optimized by carefully selecting the column and eluent. For example, pairing a standard C8 reverse-phase column with a fluorinated eluent can enhance separation, with further improvements possible by adjusting the column temperature. ucl.ac.uk Detection is typically performed using a UV-Vis or fluorescence detector set to the excitation and emission wavelengths of fluorescein (approx. 494 nm and 519 nm, respectively). nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Fluorescein-Maleimide Derivatives
| Parameter | Condition | Purpose/Rationale |
|---|---|---|
| Column | Reverse-Phase C8 or C18 (e.g., 4.6 mm x 150 mm) | Separates compounds based on hydrophobicity. The hydrolyzed monoamide is more polar and elutes earlier than the maleimide. |
| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile acts as the organic modifier. TFA is an ion-pairing agent that improves peak shape and resolution. |
| Elution | Gradient (e.g., 20% to 80% Acetonitrile over 20 min) | Allows for the effective separation of compounds with a range of polarities, from the polar hydrolyzed product to the less polar unreacted dye. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing a balance between resolution and analysis time. |
| Detection | Fluorescence Detector (Ex: ~494 nm, Em: ~519 nm) or UV-Vis Detector (~494 nm) | Provides high sensitivity and specificity for fluorescein-containing compounds. |
| Temperature | Ambient or controlled (e.g., 37-45°C) | Temperature can affect retention times and separation efficiency. ucl.ac.uk Hydrolysis studies are often performed at physiological temperature (37°C). prolynxinc.com |
Gel Electrophoresis
Gel electrophoresis separates molecules based on their size, charge, and conformation as they move through a gel matrix under an electric field. While commonly used for large biomolecules like proteins and nucleic acids, it also serves specific purposes in the context of this compound research.
Detailed Research Findings:
The primary application of gel electrophoresis, specifically SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), is to verify the successful conjugation of Fluorescein-5-maleimide to proteins or peptides. lumiprobe.comcreativebiomart.net After the labeling reaction, the mixture is run on a gel. The large protein-dye conjugate will migrate to a position corresponding to its high molecular weight. In contrast, any small, unreacted Fluorescein-5-maleimide or its hydrolyzed form, this compound, will migrate much faster, often running off the end of the gel or appearing at the dye front. The successful conjugation is confirmed by visualizing a fluorescent band at the expected molecular weight of the target protein using a fluorescence gel imager. researchgate.net
More specialized electrophoretic methods have been employed for the direct purification of small fluorescent molecules. In one notable study, submarine agarose (B213101) gel electrophoresis was successfully used to achieve ultra-high purity (99.9998%) of a small fluorescent dye, removing closely related impurities that could not be resolved by various HPLC methods. acs.org The fluorescent band containing the desired compound was physically excised from the gel, and the pure dye was recovered by soaking the gel slice in a solvent like methanol (B129727). acs.org This demonstrates the potential of gel electrophoresis not just for qualitative assessment of protein conjugation but also for the high-purity preparative separation of the small monoamide molecule itself from other fluorescent side-products.
Table 2: Application of Electrophoretic Techniques in Fluorescein-Maleimide Chemistry
| Technique | Primary Application | Principle of Separation | Key Findings |
|---|---|---|---|
| SDS-PAGE | Verification of Protein-Dye Conjugation | Molecular size | A fluorescent band at the protein's molecular weight confirms successful labeling. Unreacted dye and its hydrolyzed byproducts migrate to the dye front. researchgate.net |
| Native PAGE | Analysis of protein charge modification | Size and native charge | Can be used to detect changes in a protein's overall charge following conjugation. |
| Submarine Agarose Gel Electrophoresis | High-purity separation of small fluorescent molecules | Size and charge | Proven effective for ultrapurification of small dyes, succeeding where HPLC failed. The desired compound is recovered by excising the fluorescent band. acs.org |
Future Directions and Emerging Research Avenues for Fluoresceinamine Maleic Acid Monoamide
Innovations in Fluorescent Probe Engineering
The development of novel fluorescent probes is a cornerstone of advancements in biological imaging and sensing. The unique spectral characteristics of the fluorescein (B123965) core within Fluoresceinamine Maleic Acid Monoamide make it an attractive scaffold for creating sophisticated sensing tools.
Development of Multi-Analyte and Ratiometric Probes
A significant frontier in probe development is the creation of systems capable of detecting multiple analytes simultaneously or providing ratiometric readouts for more quantitative and reliable measurements. nih.gov While direct applications of this compound in this area are not yet extensively documented, the principles of ratiometric sensing offer a clear path for its future development. nih.gov
Ratiometric probes are designed to exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon interaction with an analyte. This approach provides a built-in correction for environmental variables such as probe concentration, photobleaching, and instrument settings, leading to more accurate and reproducible results. The development of ratiometric fluorescent biosensors based on homo-FRET (Förster Resonance Energy Transfer) has shown promise, combining the advantages of single-color sensors with a quantitative ratiometric output. nih.gov
Future research could focus on designing derivatives of this compound that incorporate a second fluorophore or a recognition moiety that modulates the electronic properties of the fluorescein core upon analyte binding. This would induce a spectral shift, enabling ratiometric detection. The maleic acid monoamide group can be chemically modified to introduce specific analyte-binding sites, paving the way for the development of probes for a wide range of ions and small molecules.
Table 1: Comparison of Intensiometric vs. Ratiometric Fluorescent Probes
| Feature | Intensiometric Probes | Ratiometric Probes |
| Readout | Change in fluorescence intensity at a single wavelength | Change in the ratio of fluorescence intensities at two wavelengths |
| Susceptibility to Environmental Factors | High (affected by probe concentration, photobleaching, etc.) | Low (internal self-calibration) |
| Quantitative Accuracy | Lower | Higher |
| Complexity of Design | Simpler | More complex |
Expanding Sensing Capabilities for Novel Biological Targets
The versatility of the this compound structure allows for the expansion of its sensing capabilities to a variety of novel biological targets. The maleic acid monoamide functional group can be exploited for conjugation to different recognition elements, thereby tailoring the probe's specificity.
For instance, by attaching specific peptide sequences, aptamers, or small molecule ligands to the maleic acid monoamide, probes can be designed to target specific proteins, nucleic acid sequences, or other biomolecules of interest. Fluorescein-5-Maleimide, a similar compound, has been used to label peptides for detecting nanoparticles and to study protein interactions, such as that between actin and cardiac myosin-binding protein C. medchemexpress.com This demonstrates the potential for developing this compound-based probes for intricate biological investigations, including the screening of mutant proteins containing cysteine residues. medchemexpress.com
Future work could involve the synthesis of a library of this compound derivatives, each targeting a different biological molecule. This would enable researchers to visualize and quantify the localization, dynamics, and interactions of these molecules within living cells and tissues with high specificity.
Advancements in Bioconjugation Chemistry with this compound
The maleimide (B117702) group present in Fluorescein-5-Maleimide, a close analog of this compound, is a well-established reactive handle for bioconjugation, particularly for labeling proteins and other biomolecules containing free thiol groups, such as those on cysteine residues. biotium.comcaymanchem.com This reactivity forms the basis for numerous advancements in creating precisely labeled and functional biomolecular conjugates.
Strategies for Site-Selective Labeling of Complex Biomolecules
Site-selective labeling is crucial for preserving the biological activity of complex biomolecules and for creating homogeneous conjugates with defined properties. The reaction of maleimides with thiols is highly specific at neutral pH, making it an excellent tool for targeting cysteine residues. thermofisher.com
One common strategy involves engineering proteins to have a single, solvent-accessible cysteine residue at a specific site, which can then be selectively labeled with a maleimide-containing fluorophore like Fluorescein-5-Maleimide. acs.org This approach allows for precise control over the location of the fluorescent label, minimizing interference with the protein's function. acs.org For proteins with multiple cysteines, strategies involving temporary protection of certain thiol groups or the use of engineered protein tags can be employed to achieve site-selectivity. imrpress.com
Future research in this area could explore novel methods to enhance the efficiency and selectivity of the maleimide-thiol conjugation reaction, particularly for in vivo applications. This includes the development of new linker technologies that improve the stability of the resulting conjugate and reduce off-target reactions.
Considerations for Biocompatibility and In Vitro Stability of Conjugates
The biocompatibility and stability of fluorescently labeled biomolecules are paramount for their use in biological systems. The maleimide-thiol linkage, while widely used, has known stability issues, particularly the potential for retro-Michael addition which can lead to the release of the label. nih.gov
Recent studies have focused on strategies to improve the stability of maleimide-thiol conjugates. One approach involves the hydrolysis of the succinimide (B58015) ring formed after conjugation, which results in a more stable, ring-opened product. acs.org Another innovative strategy involves the conjugation of maleimides to peptides or proteins with an N-terminal cysteine, which can lead to the formation of a more stable thiazine (B8601807) structure through a chemical rearrangement. nih.gov This thiazine linker has been shown to be significantly more resistant to degradation and thiol exchange compared to the traditional succinimidyl thioether linker. nih.gov
The biocompatibility of this compound conjugates would need to be assessed for specific applications. This involves evaluating potential cytotoxicity and ensuring that the labeled biomolecule retains its native function. Future research should focus on systematic studies of the in vitro and in vivo stability and biocompatibility of conjugates formed with this compound.
Table 2: Factors Affecting the Stability of Maleimide-Thiol Conjugates
| Factor | Description | Impact on Stability |
| pH | The pH of the environment can influence the rate of hydrolysis and retro-Michael addition. | Higher pH can increase the rate of hydrolysis of the maleimide group itself. thermofisher.com |
| Presence of Thiols | Exogenous thiols, such as glutathione (B108866) in the cellular environment, can compete in a retro-Michael reaction, leading to cleavage of the conjugate. | High concentrations of thiols can decrease conjugate stability. nih.gov |
| Linker Chemistry | The chemical structure of the linker formed upon conjugation. | Ring-opening of the succinimide or formation of a thiazine structure can significantly increase stability. nih.govacs.org |
| Temperature | Higher temperatures can accelerate degradation reactions. | Increased temperature generally leads to decreased stability. |
Computational-Guided Design and Optimization of this compound Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design and optimization of fluorescent probes. rsc.orgrsc.org These methods can predict the photophysical properties, reactivity, and binding affinities of new molecules before they are synthesized, saving significant time and resources.
An integrated approach combining computational prediction and experimental validation has been successfully used to design novel maleimide derivatives with targeted photophysical properties. rsc.orgresearchgate.net Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the absorption and emission spectra of maleimide derivatives. bham.ac.uk Machine learning models, trained on existing experimental data, can also rapidly predict the properties of new candidate molecules. rsc.orgresearchgate.net
For this compound, computational methods could be employed to:
Predict Photophysical Properties: Systematically modify the structure of the fluorescein core or the maleic acid monoamide linker and predict the resulting changes in absorption and emission wavelengths, quantum yield, and Stokes shift. rsc.org
Design Novel Probes: Design derivatives with specific recognition capabilities by modeling their interactions with target biomolecules.
Optimize Reaction Conditions: Predict the reactivity of the maleimide group under different conditions to optimize bioconjugation protocols.
This computational-guided approach will accelerate the development of the next generation of fluorescent probes based on the this compound scaffold, tailored for specific and demanding biological applications.
Potential for Integration into Multifunctional Nanosystems and Sensing Platforms
The unique chemical architecture of this compound, which combines a highly fluorescent core with reactive and environmentally sensitive moieties, positions it as a promising candidate for integration into advanced multifunctional nanosystems and sensing platforms. While direct research on this specific compound's role in these applications is emerging, the well-documented functionalities of its constituent parts—fluorescein, amine, and maleic acid derivatives—provide a strong basis for projecting its future impact.
The integration of fluorescent organic molecules into nanostructures is a cornerstone of developing multifunctional systems for theranostics, which combines therapeutic and diagnostic capabilities. nih.govnih.gov Fluorescent organic nanoparticles (FONs) are of significant interest for a multitude of biological and medical uses due to their high degree of tunability in composition, surface functionalization, and optical properties. nih.gov Multifunctional FONs can merge several functions into a single nanostructure, such as light emission, acting as carriers for drug delivery, and functionalization with targeting ligands, thereby enabling the use of a single nanoparticle for both diagnosis and therapy. nih.gov
The fluorescein component of this compound provides the essential imaging and sensing capability. Fluorescein and its derivatives are extensively utilized as fluorescent probes due to their excellent photophysical properties. nih.govresearchgate.net The maleic acid monoamide portion, which can be derived from a maleic anhydride (B1165640), offers a pH-sensitive linker. The hydrolysis of maleic acid amide derivatives is pH-sensitive, a property that is highly valuable in designing smart nanoparticles for targeted drug delivery to the acidic microenvironments of tumors. uu.nlresearchgate.net Furthermore, the maleimide group, a feature of this moiety, is reactive towards thiol groups, enabling covalent attachment to proteins, peptides, and other biological molecules. sigmaaldrich.commedchemexpress.comselleckchem.com This allows for the specific targeting of nanosystems to cancer cells or other pathological sites.
For instance, nanoparticles formulated from derivatives of poly(malic acid), a biocompatible and degradable polymer, have been developed for the site-specific delivery of anti-cancer drugs. nih.gov By incorporating a fluorescent and targeting molecule like this compound, these nanoparticles could be transformed into theranostic agents, allowing for real-time imaging of their biodistribution and drug release.
The potential applications in sensing platforms are equally significant. Fluorescein-based probes are workhorses in the development of optical biosensors. researchgate.net They can be designed to detect a wide array of analytes, including metal ions, anions, and small biological molecules, through changes in their fluorescence intensity. nih.govresearchgate.net The amine group on the fluorescein core can be used to modulate the electronic properties of the fluorophore or to attach other recognition elements, enhancing selectivity.
The pH-sensitive nature of the maleic acid monoamide linker can be exploited to create pH sensors. Fluorescein itself is a well-known pH-sensitive probe, effective around physiological pH. mdpi.comnih.gov The combination of this intrinsic property with the pH-labile amide linkage could lead to ratiometric pH sensors with enhanced dynamic range and sensitivity. Such sensors are crucial for understanding cellular processes, as many metabolic pathways involve changes in local pH. nih.gov
Dual-sensing probes, which can simultaneously monitor two different physiological parameters, are of great importance in biomedical science. mdpi.com For example, a nanosystem incorporating this compound could potentially be combined with an oxygen-sensitive fluorophore to create a dual sensor for monitoring both pH and oxygen concentration, two critical parameters in the tumor microenvironment. mdpi.com
The table below summarizes the potential roles of the different components of this compound in multifunctional nanosystems and sensing platforms, based on the established functions of related chemical structures.
| Component | Functionality | Potential Application in Nanosystems | Potential Application in Sensing Platforms |
| Fluorescein | High fluorescence quantum yield, pH sensitivity | Bioimaging, tracking of nanoparticles | pH sensing, analyte detection via fluorescence modulation |
| Amine Group | Site for further functionalization, modulates electronic properties | Attachment of targeting ligands or drugs | Tuning of sensor selectivity and sensitivity |
| Maleic Acid Monoamide | pH-sensitive cleavable linker, thiol-reactive maleimide | Controlled drug release in acidic environments (e.g., tumors), covalent attachment to biomolecules | Development of pH-activated sensors, immobilization on sensor surfaces |
Q & A
Q. What advanced fluorescence detection methods leverage this compound’s properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
